[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone binds to the active site of PTPs and inhibits their activity by preventing the dephosphorylation of target proteins. This leads to the activation of signaling pathways that are normally inhibited by PTPs, resulting in changes in cellular behavior and function.
Biochemical and Physiological Effects:
Studies have shown that [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone can induce apoptosis in cancer cells by inhibiting the activity of PTPs that are overexpressed in these cells. Additionally, [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to improve insulin sensitivity in animal models of diabetes by inhibiting the activity of PTPs that are involved in insulin signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone in lab experiments is its specificity for PTPs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation is that the effects of [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone on PTP activity may vary depending on the specific PTP isoform being targeted.
Direcciones Futuras
Future research on [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone could focus on identifying the specific PTP isoforms that are most sensitive to its inhibitory effects, as well as investigating its potential applications in the treatment of other diseases, such as autoimmune disorders. Additionally, the development of more potent and selective PTP inhibitors could lead to the discovery of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be synthesized using a multi-step process, which involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2,4-difluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)aniline. This intermediate is then reacted with 1-(pyrazol-4-yl)-1H-pyrrole-2,5-dione to form [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has potential applications in medical research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in cellular signaling pathways and are involved in the regulation of various physiological processes, including cell growth, differentiation, and apoptosis. Aberrant activity of PTPs has been linked to a variety of diseases, including cancer, autoimmune disorders, and diabetes. Therefore, the development of PTP inhibitors, such as [1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, has become an important area of research in drug discovery.
Propiedades
IUPAC Name |
[1-(2,4-difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-11-3-4-14(13(17)6-11)20-8-10(7-18-20)15(22)19-5-1-2-12(19)9-21/h3-4,6-8,12,21H,1-2,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMBBHYUFLHNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN(N=C2)C3=C(C=C(C=C3)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.